5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a tert-butyl group, a methylphenyl group, and a carbaldehyde group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The tert-butyl and methylphenyl groups can be introduced through Friedel-Crafts alkylation reactions. These reactions involve the use of tert-butyl chloride and 2-methylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formylation: The carbaldehyde group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the indole derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The indole core can undergo electrophilic substitution reactions, where the hydrogen atoms on the indole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carboxylic acid.
Reduction: 5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modulation of biological pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-tert-butyl-2-methylphenol: Similar in structure but lacks the indole core and carbaldehyde group.
2-tert-butyl-5-methylphenol: Similar in structure but lacks the indole core and carbaldehyde group.
5-tert-butyl-2-hydroxybenzaldehyde: Similar in structure but lacks the indole core and has a hydroxyl group instead of a methylphenyl group.
Uniqueness
5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde is unique due to the presence of the indole core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-13-7-5-6-8-15(13)19-17(12-22)16-11-14(20(2,3)4)9-10-18(16)21-19/h5-12,21H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJNAYYCJDVIOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C3=C(N2)C=CC(=C3)C(C)(C)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.